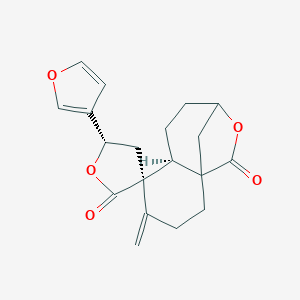![molecular formula C12H10F4O2 B241569 10,10,11,11-tetrafluoro-13,14-dioxapentacyclo[6.4.1.13,6.02,7.09,12]tetradec-4-ene](/img/structure/B241569.png)
10,10,11,11-tetrafluoro-13,14-dioxapentacyclo[6.4.1.13,6.02,7.09,12]tetradec-4-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cambridge ID 6239127 is a chemical compound that belongs to the class of substituted caprolactams. These compounds are known for their diverse applications in pharmaceuticals, particularly in the treatment of tumors. The compound’s unique structure allows it to interact with various biological targets, making it a valuable asset in scientific research and industrial applications.
准备方法
The synthesis of Cambridge ID 6239127 involves several steps, starting with the selection of appropriate starting materials. The compound is typically synthesized through a series of chemical reactions that include alkylation, cyclization, and substitution reactions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently.
化学反应分析
Cambridge ID 6239127 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions vary based on the type of reaction and the specific conditions employed.
科学研究应用
Cambridge ID 6239127 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, Cambridge ID 6239127 is used to study the interactions between small molecules and biological targets. It serves as a tool for understanding the mechanisms of action of various biological processes.
Medicine: The compound has shown promise in the treatment of tumors, making it a valuable candidate for drug development. Its ability to interact with specific molecular targets makes it a potential therapeutic agent.
Industry: In industrial applications, Cambridge ID 6239127 is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of Cambridge ID 6239127 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and protein-protein interactions. These interactions ultimately result in the compound’s therapeutic effects, such as tumor inhibition.
相似化合物的比较
Cambridge ID 6239127 can be compared with other substituted caprolactams, such as:
Caprolactam: A precursor in the production of nylon-6, caprolactam has a simpler structure compared to Cambridge ID 6239127 and is primarily used in industrial applications.
Substituted Caprolactams: These compounds have various substituents attached to the caprolactam ring, leading to different chemical and biological properties. Cambridge ID 6239127 stands out due to its specific substituents and their effects on its reactivity and biological activity.
The uniqueness of Cambridge ID 6239127 lies in its specific structure and the resulting interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C12H10F4O2 |
|---|---|
分子量 |
262.2 g/mol |
IUPAC 名称 |
10,10,11,11-tetrafluoro-13,14-dioxapentacyclo[6.4.1.13,6.02,7.09,12]tetradec-4-ene |
InChI |
InChI=1S/C12H10F4O2/c13-11(14)7-8(12(11,15)16)10-6-4-2-1-3(17-4)5(6)9(7)18-10/h1-10H |
InChI 键 |
HGNFEDIMSWVEKW-UHFFFAOYSA-N |
SMILES |
C1=CC2C3C(C1O2)C4C5C(C3O4)C(C5(F)F)(F)F |
规范 SMILES |
C1=CC2C3C(C1O2)C4C5C(C3O4)C(C5(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)
![{(3Z)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID](/img/structure/B241493.png)

![[(2,5-Dibromophenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B241500.png)


![ethyl 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B241510.png)
![3-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241512.png)
![Ethyl 9-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate](/img/structure/B241515.png)
![N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B241523.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241524.png)
![7-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241526.png)


